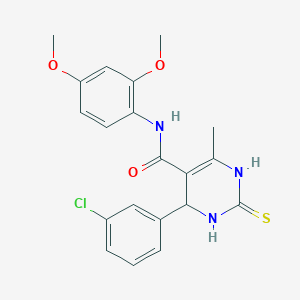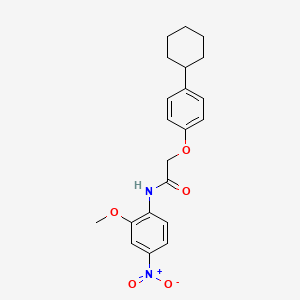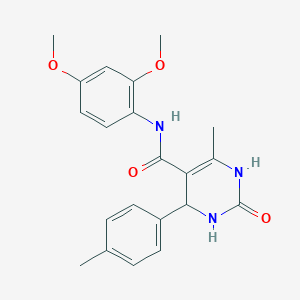
N-(2,4-dimethoxyphenyl)-6-methyl-4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
描述
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have diverse roles in biochemistry, including serving as components of DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The various substituents attached to this ring would give the compound its unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, charge distribution, and the nature of its functional groups would all influence its properties .作用机制
Target of Action
The primary targets of this compound are Histone Deacetylase (HDAC) and Tubulin . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. Tubulin is a globular protein and is the main constituent of microtubules, which are involved in maintaining the structure of the cell and, together with microfilaments and intermediate filaments, form the cytoskeleton .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It acts as a dual inhibitor of HDAC and Tubulin . By inhibiting HDAC, it increases the acetylation of histones, which leads to a more relaxed chromatin structure and promotes gene transcription. On the other hand, by inhibiting Tubulin polymerization, it disrupts the formation of microtubules, affecting cell division and other cellular functions .
Biochemical Pathways
The compound affects the pathways related to gene expression and cell division. By inhibiting HDAC, it affects the acetylation status of histones, which is a key factor in the regulation of gene expression. This can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . By inhibiting Tubulin, it affects the formation of the mitotic spindle, which is crucial for cell division .
Result of Action
The compound’s action results in changes in gene expression and disruption of cell division. This can lead to the inhibition of cell growth and induction of apoptosis, especially in cancer cells . Therefore, it has potential as an anticancer agent .
安全和危害
未来方向
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-14-21(23(28)26-19-12-11-16(29-2)13-20(19)30-3)22(27-24(31)25-14)18-10-6-8-15-7-4-5-9-17(15)18/h4-13,22H,1-3H3,(H,26,28)(H2,25,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKPOKHQJCFEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3961402.png)

![(2,3-difluoro-4-methoxybenzyl){[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}amine](/img/structure/B3961414.png)

![N-(4-fluorophenyl)-2-{2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3961433.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B3961458.png)


![1-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3961472.png)

![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B3961477.png)


![2-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[3-(ethylthio)-2-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961514.png)